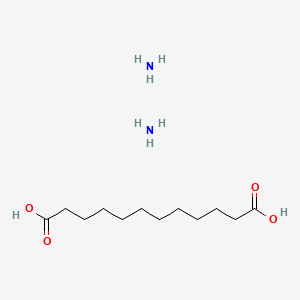
Dodecanedioic acid diammonium salt
Descripción general
Descripción
Dodecanedioic acid diammonium salt, also known as Decane-1,10-dicarboxylic acid diammonium salt or Ammonium dodecanedioate dibasic, is a chemical compound with the linear formula NH4OOC(CH2)10COONH4 . It has a molecular weight of 264.36 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula NH4OOC(CH2)10COONH4 . More detailed structural information may be available in 2D Mol files or computed 3D SD files .
Physical And Chemical Properties Analysis
This compound is a white to pale yellow solid . It is slightly soluble in water and has a melting point of approximately 170 °C .
Aplicaciones Científicas De Investigación
Applications in Cell Viability and Microbial Agents
Dodecanedioic acid diammonium salt is explored in the field of microbial agents. A study by Carmona-Ribeiro (2003) discusses the interaction of dodecanedioic acid derivatives with prokaryotic or eukaryotic cells, causing changes in cell surface charge and influencing cell viability. This suggests its potential use as an antimicrobial agent showing differential cytotoxicity in vitro (Carmona-Ribeiro, 2003).
Role in Material Science and Polymer Chemistry
In material science, this compound plays a role in modifying the properties of materials. Choi et al. (2002) used dodecanedioic acid to improve the brittleness of phenolic resins, revealing the chemical reaction's impact on the material's morphology and mechanical properties (Choi, Byun, & Chung, 2002).
Surface Charge Modification and Nanoparticle Applications
Liang Chen et al. (2011) investigated the impact of hydroxyapatite nanoparticles modified with dodecanedioic acid on osteoblast cells. Their study provides insights into how surface charge modifications of nanoparticles can influence cellular behavior, which is valuable for applications in gene delivery and intracellular drug delivery (Chen, Mccrate, Lee, & Li, 2011).
Utilization in Synthetic Host Structures
Baek et al. (2010) described the unconventional conformation of a bolaamphiphile, which includes a dodecanedioic acid derivative, within a synthetic host. This finding is significant for understanding the molecular interactions and structural formation in synthetic systems (Baek et al., 2010).
Contribution to Surfactant Research
In the field of surfactant research, this compound is studied for its properties and potential applications. Research by Atik and Thomas (1981) explores the photophysical methods to study microemulsion systems, providing insights into the characteristics of these surfactant systems (Atik & Thomas, 1981).
Exploration in Chemical and Biological Systems
Other studies explore the interaction of this compound in various chemical and biological systems, revealing its versatile applications in scientific research. These include studies on the aggregation and fusion of vesicles, the thermal stability of ionic liquids, and the formation of novel nanostructures (Carmona-Ribeiro & Chaimovich, 1986), (Blahušiak, Schlosser, & Marták, 2013), (Ambrosi et al., 2006).
Safety and Hazards
Dodecanedioic acid diammonium salt may be harmful if swallowed and can cause serious eye irritation . It contains no substances known to be hazardous to the environment or not degradable in wastewater treatment plants .
Relevant Papers
One relevant paper discusses the production of Dodecanedioic acid via biotransformation of low-cost plant-oil derivatives using Candida tropicalis . This research could potentially provide insights into sustainable, bio-based, efficient processes for the production of Dodecanedioic acid and its derivatives, such as this compound .
Mecanismo De Acción
Target of Action
Dodecanedioic acid diammonium salt is a dicarboxylic acid that is water-soluble
Mode of Action
As a dicarboxylic acid, it may participate in various chemical reactions, particularly in the formation of polymers and materials .
Biochemical Pathways
this compound is involved in a metabolic pathway intermediate to those of lipids and carbohydrates . A multi-enzymatic cascade was designed and constructed for the production of Dodecanedioic acid from linoleic acid based on the lipoxygenase pathway in plants . This cascade involves several enzymes, including lipoxygenase, hydroperoxide lyase, aldehyde dehydrogenase, and an unidentified double-bond reductase .
Result of Action
It is known that dodecanedioic acid can help maintain normal blood sugar and energy levels in type 2 diabetic patients without increasing the blood glucose load in the process .
Análisis Bioquímico
Biochemical Properties
It is known that the compound can be used in chemical synthesis
Cellular Effects
It has been used in the whole-cell one-pot biosynthesis of dodecanedioic acid from renewable linoleic acid . This suggests that it may have some influence on cellular function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Its use in chemical synthesis suggests that it may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
It has been shown in animal models to increase metabolic rate and improve fatty acid oxidation . This suggests that it may have dosage-dependent effects, potentially including threshold effects, as well as toxic or adverse effects at high doses.
Metabolic Pathways
Dodecanedioic acid diammonium salt may be involved in the lipoxygenase pathway in plants, as suggested by its use in the whole-cell one-pot biosynthesis of dodecanedioic acid from renewable linoleic acid . This could involve interactions with enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels.
Propiedades
IUPAC Name |
azane;dodecanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4.2H3N/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16;;/h1-10H2,(H,13,14)(H,15,16);2*1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPEVMRFAFMVKHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCC(=O)O)CCCCC(=O)O.N.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72447-43-9 | |
| Record name | Dodecanedioic acid diammonium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Oxa-1,9-diazaspiro[5.5]undecan-2-one hydrochloride](/img/structure/B1527994.png)
![4-Bromo-2-(tert-butyl)-7-chloro-6-iodooxazolo[4,5-C]pyridine](/img/structure/B1527997.png)
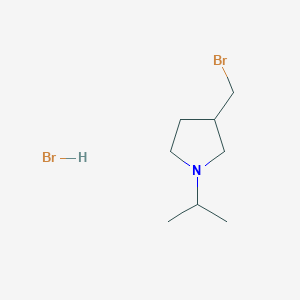
![tert-Butyl ((6-chloroimidazo[1,2-a]pyridin-5-yl)methyl)carbamate](/img/structure/B1527999.png)

![6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1528002.png)
![6-Benzyl 2-tert-butyl 8-oxo-2,6,9-triazaspiro[4.5]decane-2,6-dicarboxylate](/img/structure/B1528004.png)
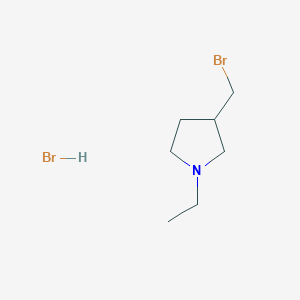


![1-[(Tert-butoxy)carbonyl]-2-ethylpyrrolidine-2-carboxylic acid](/img/structure/B1528012.png)
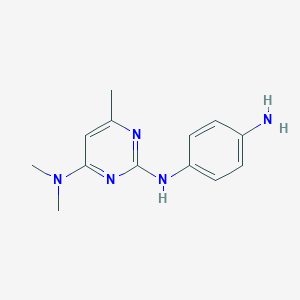
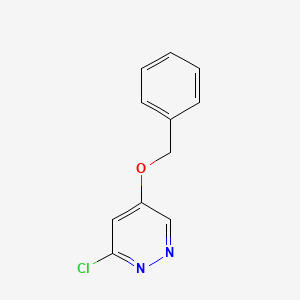
![Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1528017.png)
